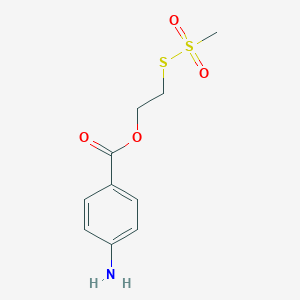

Benzocaine Methanethiosulfonate

Description

Historical Context of Methanethiosulfonate (B1239399) (MTS) Reagents in Chemical Biology

Early Applications of MTS Reagents in Protein Modification

Initially, sulfhydryl-reactive reagents like iodoacetates and maleimides were used for protein modification, but they often suffered from slow reaction times and required a large excess of the reagent. ttuhsc.eduinterchim.fr MTS reagents emerged as a superior alternative due to their high reactivity and specificity for cysteine's sulfhydryl group, forming a disulfide bond. ttuhsc.edubiotium.com This reaction is efficient, often reaching completion in seconds with low micromolar concentrations, and can be reversed with the addition of reducing agents like dithiothreitol (B142953) (DTT). interchim.fr An early and notable application of an MTS reagent was the use of S-methyl methanethiosulfonate (MMTS) to alkylate the thiol groups of protein cysteines, which proved useful for trapping redox-sensitive proteins in specific states and for reversibly inhibiting enzymes with cysteine residues in their active sites. nih.gov

Development of Site-Directed Cysteine Accessibility Method (SCAM)

A significant breakthrough in the application of MTS reagents came with the development of the Substituted Cysteine Accessibility Method (SCAM). biotium.comtandfonline.com Pioneered by Dr. Arthur Karlin and his colleagues, this technique combines site-directed mutagenesis with chemical modification. ttuhsc.edubiotium.com In SCAM, researchers systematically replace native amino acids in a protein with cysteine residues. biotium.comresearchgate.net These engineered proteins are then exposed to MTS reagents. biotium.com

If a substituted cysteine is located in a water-accessible region of the protein, such as the lining of an ion channel pore, it will react with the MTS reagent. tandfonline.com This modification, which can introduce a charge or a bulky group, often leads to a measurable change in the protein's function, such as altered ion conductance, which can be detected using techniques like electrophysiological recording. ttuhsc.edutandfonline.com By observing which cysteine-substituted mutants are modified and how their function is altered, researchers can infer detailed information about the protein's three-dimensional structure, including the accessibility of specific residues, the physical size of a channel pore, and the local electrostatic potential. biotium.comnih.gov

The power of SCAM is enhanced by using a variety of MTS reagents with different properties, such as charge and size. For instance, charged reagents like the positively charged [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET) and the negatively charged sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES) have been instrumental in mapping the electrostatic environment within channel pores. ttuhsc.edunih.govbiotium.comresearchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methylsulfonylsulfanylethyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S2/c1-17(13,14)16-7-6-15-10(12)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIKQFVRUBGWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCOC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399601 | |

| Record name | Benzocaine Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212207-24-4 | |

| Record name | Benzocaine Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Evolution of Benzocaine Bz As a Pharmacological Lead Compound

Benzocaine (B179285), a simple ester-based compound, has a long history in medicine and has served as a foundational molecule in the development of more complex pharmacological agents.

Benzocaine as a Local Anesthetic and Sodium Channel Blocker

First synthesized in 1890 and approved for medical use in 1902, benzocaine is a local anesthetic used topically to relieve pain. wikipedia.org It functions by blocking nerve signals in the body. droracle.ai The primary molecular target for benzocaine and other local anesthetics is the voltage-gated sodium channel (VGSC) located in neuron membranes. wikipedia.orgdrugbank.com Pain signals are transmitted as electrical impulses, or action potentials, which are generated by the influx of sodium ions through these channels. wikipedia.org Benzocaine diffuses into the nerve cell and binds to a receptor site within the sodium channel, stabilizing it in a state that prevents it from opening. drugbank.comfrontiersin.org This blockage of sodium ion flow inhibits nerve depolarization and stops the propagation of the action potential, thereby preventing the pain signal from reaching the central nervous system. wikipedia.org Benzocaine is characterized by a rapid onset of action, which is relatively independent of pH due to its low pKa. nih.gov

Limitations of Benzocaine in Target Selectivity and Reversibility

Despite its utility, benzocaine has notable limitations. As a local anesthetic, its action is reversible and of relatively short duration, lasting approximately 10-30 minutes. drugbank.com A significant drawback is its lack of specificity; benzocaine can affect various types of ion channels, not just the targeted sodium channels, including potassium and calcium channels. frontiersin.org Furthermore, it does not discriminate well between different subtypes of sodium channels. This low target selectivity is a common issue for many small-molecule local anesthetics. frontiersin.org The binding of benzocaine is non-covalent, meaning it relies on weaker intermolecular forces, which contributes to its reversibility and the need for higher concentrations to be effective compared to more potent anesthetics. These limitations have driven research toward developing derivatives that offer greater selectivity and the ability to form more permanent, or covalent, bonds with their targets for research purposes.

Conceptualization of Benzocaine Methanethiosulfonate Conjugates

Rationale for Covalent Tethering to Sulfhydryl Groups

The strategic use of BZMTS in research hinges on its ability to form a stable, covalent bond with the sulfhydryl (-SH) group of cysteine residues within a protein. This process, known as covalent tethering, provides a powerful method for site-specific modification of proteins. The methanethiosulfonate (MTS) moiety of BZMTS is highly reactive towards the nucleophilic sulfhydryl group of cysteine, resulting in the formation of a disulfide bond and the release of methanesulfinic acid.

This targeted reactivity is a cornerstone of the substituted-cysteine accessibility method (SCAM), a widely used technique in protein biochemistry. By introducing a cysteine residue at a specific location within a protein of interest through site-directed mutagenesis, researchers can then introduce BZMTS. The subsequent covalent attachment of the benzocaine moiety allows for the investigation of the local environment of that specific residue. If the benzocaine portion of the molecule, once tethered, affects the protein's function (e.g., by blocking an ion channel), it provides strong evidence that the engineered cysteine residue is located within a functionally important region, such as the channel pore or a binding pocket.

In the context of studying the serotonin (B10506) transporter (SERT), the covalent attachment of BZMTS to a cysteine introduced in the extracellular vestibule has been instrumental. nih.govresearchgate.netacs.org This approach allows for the stable and irreversible modification of the transporter, enabling researchers to probe the structure and dynamics of this critical region involved in antidepressant binding. nih.govresearchgate.netacs.org

Design Principles of MTS-LX-BZ Analogs with Variable Linker Lengths

The design of BZMTS and its analogs, often denoted as MTS-LX-BZ, involves the strategic connection of three key components: the methanethiosulfonate (MTS) reactive group, a linker (L), and the benzocaine (BZ) moiety. The variability of the linker length (X) is a critical design principle that allows for a more nuanced exploration of protein structure.

The fundamental concept behind varying the linker length is to systematically alter the distance between the anchor point (the cysteine residue) and the functional group (the benzocaine molecule). This "molecular ruler" approach can provide valuable insights into the topology and dimensions of a binding site or channel pore.

Key Design Considerations:

Flexibility and Reach: A longer linker provides the benzocaine moiety with greater conformational freedom and the ability to reach and interact with more distant sites within the protein. Conversely, a shorter linker restricts the movement of the benzocaine, confining its effects to the immediate vicinity of the tethering site.

Mapping Distances: By using a series of MTS-LX-BZ analogs with incrementally increasing linker lengths, researchers can systematically probe the distance from the engineered cysteine to a specific functional site. If a short-linker analog has no effect, while a longer one does, it suggests a minimum distance to the site of action.

Probing Cavity Dimensions: In the study of ion channels or transporter vestibules, varying the linker length can help to map the dimensions and accessibility of these cavities. The ability of a tethered benzocaine to block function can be dependent on whether the linker is long enough to allow it to reach a critical constriction point.

The general structure of these analogs can be represented as:

MTS - (CH₂)n - BZ

Where:

MTS is the methanethiosulfonate group responsible for covalent attachment.

(CH₂)n represents the linker, where 'n' is the number of methylene (B1212753) units, determining the linker's length.

BZ is the benzocaine molecule, the functional component that interacts with the protein.

By observing the functional consequences of tethering this series of analogs, researchers can construct a detailed picture of the local protein environment with a level of spatial resolution that would be difficult to achieve with other methods.

General Principles of Thiosulfonate Synthesis

Thiosulfonates are organosulfur compounds with the general structure R-S(O)₂-S-R'. They are key intermediates in the synthesis of MTS-Benzocaine, providing the reactive methanethiosulfonate (MTS) group. The synthesis of thiosulfonates can be achieved through various methods, each with its own advantages and considerations.

Reaction of Methanethiosulfonates with Thiols

A common and efficient method for forming a disulfide bond, central to the structure of many MTS conjugates, is the reaction between a methanethiosulfonate and a thiol. rsc.org This reaction proceeds via a nucleophilic attack of the thiol on the electrophilic sulfur atom of the MTS reagent, leading to the formation of an asymmetrical disulfide and the liberation of a methylsulfinate leaving group. researchgate.net The general mechanism involves the thiolate anion acting as the nucleophile. pnas.org

The reaction is typically rapid and can be performed under mild conditions. researchgate.net While it can proceed at neutral pH, the rate is often increased by basic catalysis. rsc.org The reaction's speed and ease of handling make it a favored method for introducing the MTS moiety. researchgate.net

Several methods exist for the synthesis of thiosulfonates themselves, including:

Oxidative coupling: Thiols can be oxidized to form thiosulfonates using various oxidizing agents. rsc.org Molybdenum-catalyzed selective oxidation of thiols using hydrogen peroxide or air offers a green and scalable approach. rsc.org

From sulfonyl chlorides: Symmetrical thiosulfonates can be synthesized via the copper-catalyzed reductive homocoupling of aryl sulfonyl chlorides. researchgate.net

From sulfinates and disulfides: An iodine-mediated oxidative sulfenylation of sulfinates with disulfides provides a facile route to thiosulfonates. researchgate.net

From sulfonylhydrazides: Transition-metal-free methods involving the disproportionate coupling of sulfonylhydrazides using an oxidant like phenyliodinediacetate (PIDA) have also been developed. researchgate.netorganic-chemistry.org

Considerations for Solvent Systems and Stability

The choice of solvent is crucial in thiosulfonate synthesis and subsequent reactions to prevent undesirable side reactions, such as hydrolysis. rsc.org Hydrolysis of thiosulfonates can occur, particularly at neutral or increasing pH, with half-lives ranging from minutes to hours. rsc.org Therefore, conducting reactions in organic media is often preferred to minimize this decomposition pathway. rsc.org

The stability of the resulting disulfide bond is also a key consideration. While the disulfide linkage formed by the reaction of MTS with a thiol is relatively stable, it can be readily cleaved under reducing conditions, for instance, by using reagents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. researchgate.net This characteristic is often exploited in biological applications where the release of a thiol-containing molecule is desired.

Conjugation Strategies for Benzocaine and MTS Moieties

The attachment of the methanethiosulfonate (MTS) group to benzocaine is a critical step in creating the final active compound. This is typically achieved through a linker molecule, and the properties of this linker can significantly influence the conjugate's behavior.

Synthesis of MTS-LX-BZ Compounds with Polyethylether Linkers

One common strategy involves the use of poly(ethylene glycol) (PEG) or polyethylether linkers to connect the MTS moiety to benzocaine. These linkers offer several advantages, including increased water solubility and the ability to modulate the pharmacokinetic properties of the conjugate. wuxiapptec.com

The synthesis of these MTS-LX-BZ (Methanethiosulfonate-Linker-X-Benzocaine) compounds generally involves a multi-step process. First, a benzocaine precursor is modified to introduce a reactive group, such as a thiol. Separately, a polyethylether linker is functionalized with an MTS group at one end and a group reactive towards the modified benzocaine at the other. The final step is the coupling of these two components.

Impact of Linker Properties on Conjugate Action

Hydrophilicity: Increasing the hydrophilicity of the linker, for example by incorporating PEG chains, can improve the aqueous solubility of the conjugate. wuxiapptec.com This is often a crucial factor for biological applications.

Length and Flexibility: The length and flexibility of the linker can influence how the conjugate interacts with its biological target. A longer, more flexible linker may allow the benzocaine moiety to orient itself more effectively within a binding site.

Stability: The chemical nature of the linker determines its stability in different environments. For applications where the release of benzocaine is desired, a cleavable linker might be incorporated. Conversely, for applications requiring the conjugate to remain intact, a non-cleavable linker is necessary. nih.gov Studies on antibody-drug conjugates (ADCs) have shown that even slight modifications in linker design can significantly affect the biophysical and functional properties of the conjugate. nih.gov For instance, the hydrophobicity of the linker-drug has been directly correlated with the aggregation propensity of ADCs under thermal stress. nih.gov

Synthesis and Modification of Benzocaine Precursors

The synthesis of benzocaine itself is a well-established process, typically achieved through the Fischer esterification of p-aminobenzoic acid (PABA). youtube.comfugus-ijsgs.com.ngslideshare.netresearchgate.netcutm.ac.in This reaction involves refluxing PABA with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. youtube.comresearchgate.netcutm.ac.in The acid protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. researchgate.net

To prepare benzocaine for conjugation with an MTS-containing linker, it often needs to be chemically modified. This can involve introducing a reactive functional group onto the benzocaine molecule. For example, the amino group of benzocaine can be a site for modification. Electrophilic and nucleophilic reactions are common procedures for creating a library of benzocaine derivatives. researchgate.net These modifications can introduce functionalities that are then used to attach the linker. For instance, a common strategy is to introduce a thiol group, which can then react with the MTS moiety of the linker as described in section 2.1.1.

Fischer Esterification Method for Benzocaine Synthesis

Fischer-Speier esterification is a primary and widely utilized method for synthesizing benzocaine (ethyl p-aminobenzoate) from p-aminobenzoic acid (PABA) and ethanol. prezi.comchemicalbook.com This acid-catalyzed nucleophilic acyl substitution reaction is reversible and requires an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride, to proceed at a reasonable rate. prezi.comcutm.ac.in The catalyst protonates the carbonyl group of the carboxylic acid, enhancing its electrophilicity and making it susceptible to nucleophilic attack by the alcohol. prezi.comresearchgate.net

The general procedure involves refluxing a mixture of p-aminobenzoic acid, a large excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid. cutm.ac.inresearchgate.net The excess ethanol helps to shift the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle. researchgate.net The reaction is typically heated under reflux for several hours. cutm.ac.inbath.ac.uk

Upon completion, the reaction mixture is cooled and poured into water. researchgate.net Since the reaction is performed in an acidic medium, the resulting benzocaine is in its protonated, water-soluble salt form. researchgate.netlibretexts.org To isolate the free ester, a base, such as 10% sodium carbonate solution, is added dropwise to neutralize the mixture until the pH is approximately 8. researchgate.netlibretexts.org This causes the water-insoluble benzocaine to precipitate out of the solution as a white solid. prezi.com The crude product is then collected by vacuum filtration, washed with cold water to remove any remaining salts, and dried. researchgate.netbath.ac.uk Recrystallization from an ethanol-water mixture can be performed to purify the final product. cutm.ac.inlibretexts.org

Table 1: Typical Reactants and Conditions for Fischer Esterification of PABA

| Reactant/Condition | Purpose | Typical Amount/Setting |

|---|---|---|

| p-Aminobenzoic acid (PABA) | Starting Material (Carboxylic Acid) | 1.2 g researchgate.net |

| Absolute Ethanol | Reactant (Alcohol) & Solvent | 12.0 mL researchgate.net |

| Concentrated H₂SO₄ | Acid Catalyst | 1.0 mL researchgate.net |

| Reflux | Reaction Condition | 60-75 minutes researchgate.net |

| 10% Sodium Carbonate | Neutralizing Agent | ~10 mL (to pH 8) researchgate.net |

| Vacuum Filtration | Product Isolation | N/A |

Reduction of Nitro Group for Benzocaine Synthesis

An alternative and industrially relevant route to benzocaine begins with a different starting material, p-nitrobenzoic acid. chemicalbook.comchemicalbook.com This multi-step synthesis involves first esterifying p-nitrobenzoic acid to form ethyl p-nitrobenzoate, followed by the reduction of the nitro group (-NO₂) to an amine group (-NH₂). sciencesnail.com This sequence is often preferred to avoid potential complications arising from the reactivity of the amine group under esterification conditions. sciencesnail.com

The reduction of the nitro group is a key step. A classic and effective method involves using a metal and acid, such as tin (Sn) and hydrochloric acid (HCl). sciencemadness.orgyoutube.com In this process, the tin acts as the reducing agent, donating electrons while it is oxidized, and the acid provides the necessary protons. youtube.com Industrially, the reduction is often accomplished more economically using iron filings and a small amount of acid in water. sciencemadness.org Another modern and efficient method is catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst like palladium on carbon (Pd/C). sciencesnail.comgoogle.com This method is known for its high yield and selectivity. google.com

For example, p-nitrobenzoic acid can be reduced to p-aminobenzoic acid, which is then esterified as described in the Fischer method. slideshare.net Alternatively, ethyl p-nitrobenzoate is synthesized first and then the nitro group is reduced to yield benzocaine directly. chemicalbook.comsciencesnail.com This latter approach avoids protecting the amine group and can be highly efficient. sciencesnail.com

Acetylation of Benzocaine to N-Acetylbenzocaine

N-Acetylbenzocaine is a derivative of benzocaine that can be synthesized through the acetylation of the primary aromatic amine group of benzocaine. This reaction involves treating benzocaine with an acetylating agent, such as acetic anhydride (B1165640). dea.govresearchgate.net

In a typical laboratory synthesis, benzocaine is heated with acetic anhydride. dea.govresearchgate.net The reaction is often carried out in a sealed tube at an elevated temperature (e.g., 75°C) for a short period (e.g., 30 minutes). dea.govresearchgate.net After the reaction is complete, the mixture is cooled and the excess acetic anhydride is quenched by carefully adding water. A base, like solid sodium carbonate, is then added to neutralize the acetic acid formed during the reaction and quenching process, bringing the pH to around 8. The N-acetylbenzocaine product, being less soluble in water than the starting material's salt, can then be extracted using an organic solvent like chloroform. dea.govresearchgate.net Evaporation of the solvent yields the crude product, which can be purified further if necessary. researchgate.net This compound has been identified as a metabolite of benzocaine in various species. researchgate.netkarger.com

Optimization of Benzocaine Synthesis Steps

Optimizing the synthesis of benzocaine is crucial for improving yield, purity, and environmental friendliness, particularly in industrial applications. Research has focused on several aspects of the synthesis. For the Fischer esterification, optimization can involve adjusting the ratio of reactants, the choice and concentration of the acid catalyst, and the reaction time and temperature. researchgate.netyoutube.com Using a large excess of the less expensive reactant, typically ethanol, drives the equilibrium to favor the product. cutm.ac.inresearchgate.net

In recent years, greener chemistry approaches have been explored. This includes replacing traditional mineral acid catalysts like sulfuric acid with more sustainable alternatives. One study reported the use of natural deep eutectic solvents (NADES) in combination with a urea-choline chloride catalyst as a more environmentally friendly medium for the synthesis of benzocaine analogues. jsynthchem.com These methods aim to reduce the use of hazardous materials and simplify the purification process. jsynthchem.com

For the reduction of the nitro group, optimization involves selecting the most efficient and cost-effective reducing system. While tin and HCl are effective, catalytic hydrogenation using Pd/C offers high yields (over 96%) and produces fewer waste products. google.com Optimization of this step includes fine-tuning the catalyst loading, hydrogen pressure, and temperature to maximize conversion and selectivity. google.com Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is also a key optimization strategy, allowing the reaction to be stopped at the optimal time to prevent the formation of byproducts. chemicalbook.com

Characterization Techniques for BZMTS Conjugates

The characterization of newly synthesized compounds is essential to confirm their identity, structure, and purity. For benzocaine and its derivatives, a combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis (e.g., NMR, IR)

Spectroscopic methods provide detailed information about the molecular structure of benzocaine and its analogs.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. phdcentre.com In the IR spectrum of benzocaine, characteristic peaks confirm its structure. The N-H stretching of the primary amine group (-NH₂) typically appears as two bands in the region of 3300-3500 cm⁻¹. The C=O stretch of the ester group is a strong, sharp peak around 1700-1750 cm⁻¹. Other significant peaks include C-O stretching signals at 1050-1300 cm⁻¹ and C-H stretches from the aromatic ring and the ethyl group. prezi.comphdcentre.com Comparing the spectrum of the product to that of the starting material (p-aminobenzoic acid) shows the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the ester peaks, confirming the reaction's success. odinity.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for elucidating the precise arrangement of atoms. phdcentre.com

¹H NMR: The proton NMR spectrum of benzocaine shows distinct signals for each set of non-equivalent protons. The ethyl group gives a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (-CH₂) protons. The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the downfield region. The protons of the amine group (-NH₂) usually show up as a broad singlet. phdcentre.comchegg.com

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. It will show distinct peaks for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the aromatic ring. phdcentre.com

For N-acetylbenzocaine, NMR and IR spectroscopy are also crucial for confirmation. The IR spectrum would show the appearance of an amide C=O stretch and the disappearance of one of the N-H stretches of the primary amine. dea.gov The ¹H NMR would show a new singlet corresponding to the methyl protons of the acetyl group. dea.gov

Table 2: Key Spectroscopic Data for Benzocaine

| Technique | Functional Group | Characteristic Peak/Signal | Reference |

|---|---|---|---|

| IR | Amine (N-H stretch) | 3300-3500 cm⁻¹ (two bands) | prezi.comphdcentre.com |

| IR | Ester (C=O stretch) | ~1700-1750 cm⁻¹ | phdcentre.com |

| IR | Ester (C-O stretch) | ~1050-1300 cm⁻¹ | phdcentre.com |

| ¹H NMR | Ethyl (-CH₃) | Triplet (~1.4 ppm) | chegg.com |

| ¹H NMR | Ethyl (-CH₂) | Quartet (~4.3 ppm) | chegg.com |

| ¹H NMR | Aromatic (Ar-H) | Doublets (~6.6 and 7.8 ppm) | chegg.com |

Chromatographic Methods (e.g., TLC)

Chromatographic techniques are vital for monitoring the progress of a reaction and assessing the purity of the final product.

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and effective method used throughout the synthesis of benzocaine. slideshare.netyoutube.com A small amount of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel or alumina) alongside spots of the starting material and a pure standard of the product. youtube.comyoutube.com The plate is then developed in a suitable solvent system. Because benzocaine is less polar than its starting material, p-aminobenzoic acid, it will travel further up the plate, resulting in a higher Retention Factor (Rf) value. odinity.comslideshare.net By observing the disappearance of the starting material spot and the appearance of the product spot, one can monitor the reaction's progression. libretexts.org The purity of the final product can also be assessed; a pure compound should ideally show a single spot on the TLC plate. odinity.comyoutube.com

Interaction with Voltage-Gated Sodium Channels (VGSCs)

Benzocaine methanethiosulfonate and its derivatives, such as those connected via polyethylene (B3416737) ether linkers (MTS-LX-BZ), primarily exert their effects by interacting with voltage-gated sodium channels (VGSCs). nih.gov These channels are crucial transmembrane proteins that facilitate the rapid influx of sodium ions, leading to the generation of action potentials in excitable cells like neurons and cardiomyocytes. wikipedia.orgresearchgate.net The action of MTS-BZ on these channels is twofold: it involves a covalent modification of specific channel residues and a subsequent anesthetic effect mediated by the benzocaine moiety. nih.gov The parent molecule, benzocaine, is known to reversibly stabilize the neuronal membrane, decreasing its permeability to sodium ions and thereby blocking the initiation and conduction of nerve impulses. pediatriconcall.comchemicalbook.com MTS-BZ leverages this anesthetic property while adding a targeting and anchoring component through its MTS group. nih.gov

The core of MTS-BZ's mechanism is the reactivity of its methanethiosulfonate group toward sulfhydryl (thiol) groups found on cysteine residues within the protein structure of the VGSC. nih.gov The MTS group acts as a sulfhydryl-specific reagent, forming a stable disulfide bond with an accessible cysteine on the channel. This covalent modification effectively tethers the entire MTS-BZ molecule to the channel protein. This targeted chemical reaction is a key feature that distinguishes its action from traditional local anesthetics, which typically bind non-covalently. nih.govnih.gov

A significant finding in the study of MTS-BZ derivatives is the nature of their modification of different sodium channel subtypes. nih.gov When applied to native rat cardiac sodium channels or heterologously expressed human heart sodium channels (hH1), the modification by MTS-LX-BZ compounds was found to be persistent. nih.gov This means that even after the compound was washed out from the experimental solution, its effects on channel function remained. nih.gov This persistence strongly indicates the formation of a stable, covalent disulfide bond, rendering the modification effectively irreversible under normal physiological washout conditions. nih.gov In contrast, the effects on rat skeletal muscle (rSkM1) channels, which lack the specific target cysteine in the equivalent position, were completely reversible upon washout. nih.gov

The covalent nature of the MTS-BZ modification on cardiac sodium channels is further confirmed by its reversal with reducing agents. nih.gov The application of dithiothreitol (DTT), a strong reducing agent, was shown to reverse the persistent effects of MTS-BZ on cardiac channels. nih.gov DTT specifically cleaves disulfide bonds, and its ability to restore normal channel function after modification confirms that the compound was anchored via such a bond to a channel cysteine. nih.gov This experimental step is crucial for demonstrating the specific chemical interaction underlying the irreversible modification. nih.gov

| Channel Type | Effect of MTS-LX-BZ after Washout | Effect of DTT Treatment | Inferred Bonding |

|---|---|---|---|

| Cardiac Na+ Channels (hH1) | Persistent Modification (Irreversible) | Reversal of Modification | Covalent (Disulfide Bond) |

| Skeletal Muscle Na+ Channels (rSkM1) | Reversible Modification | Not Applicable | Non-covalent |

| Mutant Skeletal Muscle Na+ Channels (rSkM1 Y401C) | Persistent Modification (Irreversible) | Reversal of Modification | Covalent (Disulfide Bond) |

Research has pinpointed the site of this covalent attachment on cardiac sodium channels. The MTS-BZ molecule anchors to a specific cysteine residue located in the extracellular pore of the channel. nih.gov This was demonstrated using mutant rat skeletal muscle channels (rSkM1) where a cysteine was engineered into the pore at a position equivalent to that found in cardiac channels (a mutation denoted as Y401C). nih.gov These mutant channels, upon exposure to MTS-BZ, exhibited the same persistent modification seen in cardiac channels, confirming that the presence of this specific pore cysteine is the critical factor for the anchoring effect. nih.gov This anchoring to the extracellular side of the channel pore is a key determinant of its subsequent interaction with the anesthetic binding site. nih.gov

Once covalently anchored to the channel's outer pore, the benzocaine portion of the MTS-BZ molecule is positioned to interact with the well-established local anesthetic binding site (LABS). nih.gov The LABS is located within the inner pore of the channel and is the target for many clinically used local anesthetics and antiarrhythmic drugs like lidocaine. nih.govahajournals.orgnih.gov Studies using MTS-BZ derivatives with variable-length linkers between the MTS and benzocaine moieties have provided insights into the spatial relationship between the extracellular anchoring site and the intracellular LABS. nih.gov The ability of the anchored drug to modulate channel function demonstrates that it can dynamically interact with the LABS from its tethered position. nih.gov

Compelling evidence for the interaction of the anchored MTS-BZ with the LABS comes from competition experiments. nih.gov It was observed that cardiac sodium channels modified by an anchored MTS-BZ compound showed a competitively reduced affinity for the local anesthetic lidocaine. nih.gov This competitive interaction suggests that the benzocaine part of the anchored molecule occupies or allosterically modifies the LABS, thereby hindering the binding of other local anesthetics like lidocaine. nih.govnih.gov This finding is critical as it establishes that the anchored compound does not simply block the channel pore physically but engages with the specific receptor site responsible for the action of local anesthetics. nih.gov

| Compound | Mechanism | Target Site | Key Interaction |

|---|---|---|---|

| This compound (MTS-BZ) | Covalent Modification & Anesthetic Block | Extracellular Pore Cysteine & Local Anesthetic Binding Site (LABS) | Forms disulfide bond with cysteine; benzocaine moiety interacts with LABS. |

| Lidocaine | Non-covalent Block | Local Anesthetic Binding Site (LABS) | Binds reversibly to the LABS within the inner pore. |

| Dithiothreitol (DTT) | Reduction of Disulfide Bonds | Disulfide Bond between MTS-BZ and Cysteine | Cleaves the covalent bond, reversing the modification. |

Interaction with the Local Anesthetic Binding Site (LABS)

Influence of Linker Length on Potency

The potency of bifunctional molecules, which have two active domains connected by a linker, can be significantly affected by the linker's length and composition. This principle applies to various biological contexts, such as molecular glues for DNA where linker length dramatically impacts binding affinity and cellular uptake. nih.govnih.gov For instance, studies on bisbenzimidazole derivatives showed that thermal stabilization of DNA varied from 0.3 to 9.0 °C as the linker length increased from 3 to 21 atoms. nih.gov

In the context of ion channel modifiers, methanethiosulfonate (MTS) reagents with different length linkers are used to determine distances between engineered cysteine residues, which can help in stabilizing specific protein conformations. ttuhsc.eduinterchim.fr Research on aquaporins demonstrated that MTS reagents with S-alkyl moieties of increasing size (S-methyl, S-n-propyl, and S-benzyl) inhibited the channels in a size-dependent manner. mdpi.com Similarly, studies on GABA-A receptors using a series of n-alkyl-MTS reagents showed biphasic, size-dependent effects. nih.gov While the principle that linker length influences potency is well-established, specific research detailing the systematic variation of the linker length for this compound and its direct impact on sodium channel potency was not present in the searched literature. However, it is known that a longer, negatively charged MTS reagent can be more potent in blocking certain channels than a shorter one. nih.gov

Electrostatic Contributions to Binding

The binding of drugs to sodium channels can involve significant electrostatic interactions, particularly for charged molecules. However, benzocaine is a neutral local anesthetic, and its binding mechanism reflects this property. nih.gov Molecular dynamics simulations indicate that the binding of benzocaine within the sodium channel pore is primarily governed by van der Waals interactions rather than electrostatic forces. nih.gov

Effects on Na+ Channel Inactivation Properties

The interaction of benzocaine with sodium channels profoundly affects their inactivation gating, which is the process that closes the channel during sustained depolarization. Benzocaine is known to preferentially bind to and stabilize the inactivated state of the channel. nih.gov

Shift in Voltage Dependence of Steady-State Inactivation

A hallmark of benzocaine's action is its ability to shift the voltage dependence of steady-state inactivation to more hyperpolarized potentials (a "leftward shift"). nih.govnih.gov This indicates that the drug stabilizes the inactivated state, making it more likely for channels to enter this non-conducting state even at more negative membrane potentials where they would normally be available to open. nih.govnih.gov In wild-type channels, benzocaine produces a large, concentration-dependent leftward shift in the steady-state availability curve. nih.gov For example, one study calculated the effective drug concentration for a half-maximal effect (ED50) from availability curves in wild-type channels to be 0.32 mM, reflecting a combination of effects on the channel. nih.gov

| Channel Type | Benzocaine Concentration | Effect on Steady-State Inactivation (V½) | Reference |

| Wild-Type (WT) | 0.3 mM | Significant leftward shift | nih.gov |

| Wild-Type (WT) | 0.5 mM | Significant leftward shift | nih.gov |

| Wild-Type (WT) | 1.0 mM | Significant leftward shift | nih.gov |

| Wild-Type (WT) | 2.0 mM | Significant leftward shift | nih.gov |

| F1759K Mutant | Multiple | Minimal leftward shift | nih.gov |

Slowing of Recovery from Inactivation

The rate of recovery from inactivation determines how quickly a channel can be activated again after a depolarization. Drugs that significantly slow this recovery can lead to a cumulative, frequency-dependent block. Benzocaine itself has very fast binding and unbinding kinetics. nih.govfrontiersin.org It dissociates from its binding site so rapidly during the interpulse interval (the time between depolarizations) that it does not cause a significant slowing of recovery from inactivation. nih.gov This rapid dissociation is a key reason why benzocaine fails to produce appreciable use-dependent block. nih.gov

However, when the benzocaine moiety is attached to a methanethiosulfonate (MTS) group, the nature of the interaction changes. The MTS group can form a covalent bond with a cysteine residue in the channel pore. This covalent modification would, by its nature, prevent the rapid dissociation of the molecule, thereby trapping the channel in a modified state and dramatically slowing the recovery from inactivation.

Use-Dependent Reduction in Peak Current Amplitude

Use-dependence, or frequency-dependence, is the phenomenon where the inhibitory effect of a drug increases with the frequency of channel activation. This is a characteristic feature of many antiarrhythmic drugs and local anesthetics, but notably not of benzocaine. nih.govnih.gov Although benzocaine interacts with open and inactivated channels, its rapid dissociation kinetics prevent the accumulation of block during repetitive stimulation. nih.gov Studies have consistently shown that benzocaine produces little to no use-dependent inhibition of sodium currents. nih.govnih.gov

For use-dependence to occur, two conditions are generally required: a drug must have a higher affinity for the open or inactivated states than the resting state, and it must have a sufficiently slow dissociation rate to remain bound between successive depolarizations. nih.gov Benzocaine meets the first condition but fails the second. nih.govnih.gov In contrast, some benzocaine homologs with slower dissociation rates do elicit significant use-dependent block. nih.gov The covalent attachment of this compound to the channel would artificially create an extremely slow dissociation rate, leading to a profound and cumulative block upon repeated stimulation.

Conformational Changes and Gating

Benzocaine's binding to the sodium channel is intimately linked to the conformational state of the channel (resting, open, or inactivated). nih.govnih.gov The drug binds within the inner pore, a region lined by the S6 transmembrane helices. nih.govnih.gov Its binding is favored by channel activation and subsequent inactivation. nih.gov

Homology models suggest that in the closed channel state, benzocaine orients itself more horizontally, with its aromatic ring interacting weakly with a critical phenylalanine residue (F1759 in NaV1.5). nih.gov Upon channel opening and inactivation, both benzocaine and the channel itself undergo a conformational change. The drug reorients to a more vertical position, allowing its primary amine to interact more strongly with the π-electron clouds of the F1759 residue. nih.gov This interaction with F1759 is crucial for high-affinity, voltage-dependent block and is linked to the stabilization of the voltage sensors (S4 segments) in domains III and IV. nih.govnih.gov This effect, termed "voltage-sensor inhibition," can be observed directly in gating current measurements. nih.gov

Studies using inactivation-deficient mutant channels have revealed that fast inactivation is not an absolute prerequisite for high-affinity benzocaine binding. Benzocaine can potently block the open channel state as well as intermediate closed states along the activation pathway. nih.gov This indicates that the conformational changes associated with channel activation itself create a high-affinity binding site for the drug. nih.gov

Interactions with Other Ion Channels and Receptors

Benzocaine, a permanently uncharged local anesthetic, inhibits muscle-type nicotinic acetylcholine (B1216132) receptors (nAChRs) through multiple mechanisms. nih.govua.es Studies using microtransplanted nAChRs from Torpedo electroplaques into Xenopus oocytes have shown that co-application of acetylcholine (ACh) with increasing concentrations of benzocaine results in a reversible blockade of the ACh-elicited currents. nih.govua.es

The inhibition of nAChR currents by benzocaine is voltage-independent. nih.govua.es This means the degree of block does not change when the membrane potential is altered, distinguishing it from charged blockers that interact within the transmembrane electric field. nih.gov In addition to direct blockade, the co-application of acetylcholine and benzocaine significantly enhances the desensitization of the nAChR, a state in which the receptor is still bound to the agonist but no longer permits ion flow. nih.govua.es

Evidence points to benzocaine blocking the nAChR in at least two different conformational states:

Closed-Channel Blockade: When benzocaine is pre-applied to the oocytes before the application of acetylcholine, it still causes inhibition of the subsequent current. nih.govua.es This demonstrates that benzocaine can bind to and block the nAChR while it is in its resting (closed) state. nih.govua.es This interaction also slows the kinetics of current activation. nih.gov

Open-Channel Blockade: The occurrence of a rebound current or "tail current" upon the washout of benzocaine in the continued presence of acetylcholine suggests an open-channel blockade mechanism. nih.govua.es This phenomenon occurs because drug molecules rapidly unbind from the open channels, leading to a transient increase in current before the channels close or desensitize. nih.gov

These findings indicate that benzocaine's inhibitory effects on nAChRs are multifaceted, involving blockade of the channel in both its resting and activated states, as well as modulation of its desensitization kinetics. nih.gov

Table 2: Mechanisms of Nicotinic Acetylcholine Receptor (nAChR) Blockade by Benzocaine

| Mechanism | Evidence | Receptor State Affected |

|---|---|---|

| Voltage-Independent Inhibition | Degree of block is not dependent on membrane potential. nih.gov | Open and/or Closed |

| Enhanced Desensitization | Co-application with ACh increases the rate and extent of current decay. nih.gov | Agonist-Bound |

| Closed-Channel Blockade | Inhibition occurs even when benzocaine is pre-applied before ACh. nih.govua.es | Resting (Closed) |

| Open-Channel Blockade | A "rebound current" is observed upon rapid washout of benzocaine. nih.govua.es | Open (Activated) |

MTS reagents have been employed to explore the structural and conformational properties of the human serotonin transporter (SERT). nih.gov By mutating individual amino acid residues in transmembrane domains of SERT to cysteines, researchers can test their accessibility to externally applied MTS reagents. nih.gov Studies on SERT mutants have shown that specific residues within the first transmembrane domain (TM1) are sensitive to inactivation by MTS reagents like MTSEA, MTSET, and MTSES. nih.gov

Crucially, the binding of the natural substrate, serotonin (5-HT), or the inhibitor, cocaine, can protect the transporter from this MTS-induced inactivation. nih.gov For example, serotonin provides significant protection against inactivation by MTSET for several cysteine-mutated SERT constructs (D98C, G100C, N101C, and Y107C). nih.gov Cocaine also offers protection for specific mutants. nih.gov Conversely, in some cases, the presence of serotonin or cocaine can even enhance the sensitivity of other mutant transporters to MTS reagents. nih.gov

These findings demonstrate that the binding of substrates and inhibitors induces conformational changes in the SERT protein. nih.gov These changes alter the aqueous accessibility of specific residues within the transmembrane domains, thereby modulating their reactivity with MTS reagents. nih.gov This approach provides a powerful method for mapping the physical accessibility of different regions of the transporter and understanding the structural consequences of ligand binding. nih.gov

Information regarding "this compound" is not publicly available.

Following a comprehensive search for the chemical compound “this compound” and its specified molecular mechanisms of action, no public data or research articles corresponding to this exact compound or its described activities could be identified.

The search encompassed inquiries into:

The existence and properties of a compound named "this compound."

Research detailing the covalent attachment of a benzocaine derivative to cysteine residues in the extracellular vestibule of ion channels.

Studies on the allosteric action and ligand binding properties of a benzocaine-methanethiosulfonate conjugate.

The performed searches did not yield any results for a compound with this name or a corresponding mechanism of action. It is possible that "this compound" is a highly specific research compound that is not documented in publicly accessible scientific literature, or it may be a hypothetical molecule.

It is important to distinguish between "methanethiosulfonate" and "methanesulfonate." One search result indicated "Benzocaine Methanesulfonate" as a synonym for benzocaine. This is likely a salt form of benzocaine, where the benzocaine molecule is protonated and paired with a methanesulfonate (B1217627) anion (CH₃SO₃⁻). This is distinct from a methanethiosulfonate functional group (-S-SO₂CH₃), which is a reactive moiety used in biochemical studies to covalently modify cysteine residues in proteins. The user's request specifically points towards the latter, for which no information in connection with benzocaine could be found.

Given the absence of verifiable, public information, an article on the "Molecular Mechanisms of Action of this compound" as outlined cannot be generated. Creating content on this topic would require speculation and would not meet the standards of scientific accuracy.

Should the user have access to a specific publication (indicated by the "" in the provided outline), it is recommended to refer to that source for the requested information.

Advanced Research Methodologies in Bzmts Studies

Electrophysiological Techniques

Electrophysiological techniques are fundamental to studying the effects of BZMTS on ion channel function. These methods allow for the direct measurement of ion flow through channels and how this flow is altered by the compound.

The current-voltage (I-V) relationship describes how the flow of sodium ions through the channels changes with the membrane potential. This is measured by applying a series of voltage steps and recording the peak current at each potential. frontiersin.org The resulting I-V curve provides insight into the voltage-dependence of channel activation and block by compounds like BZMTS. Research on benzocaine (B179285), the parent compound of BZMTS, has shown that it can reduce the peak amplitude of sodium currents across a range of potentials. nih.gov For instance, 250 μM benzocaine was found to effectively block the late sodium current over its entire activation range in rat sensory neurons. nih.gov Similar experiments with BZMTS help to characterize how its covalent modification of the channel alters the pore's conduction properties at different voltages.

Voltage-gated sodium channels naturally enter a non-conductive, inactivated state during sustained depolarization. wikipedia.orgyoutube.com Steady-state inactivation protocols measure the voltage at which half of the channels are inactivated (V½). Local anesthetics, including benzocaine, are known to bind with high affinity to the inactivated state, causing a hyperpolarizing (leftward) shift in the steady-state inactivation curve. ahajournals.orgnih.gov This means that at any given potential, more channels are in the non-conducting inactivated state. For example, 200 μM benzocaine was shown to shift the V½ for steady-state inactivation by -19 mV in membrane patches from rat large sensory neurons. nih.gov

Recovery from inactivation is the process by which channels return to the resting state and become available to open again. The kinetics of this recovery can be slowed by drugs that stabilize the inactivated state. ahajournals.org BZMTS, by covalently locking onto its binding site, can be used to study the structural changes associated with these inactivation processes. ahajournals.org

Use-dependent or frequency-dependent block is a phenomenon where the inhibitory effect of a drug increases with the frequency of channel activation. nih.gov This occurs because the drug binds more tightly or has greater access to the open and/or inactivated states of the channel, which are populated more frequently during repetitive stimulation. nih.govnih.gov While the parent compound benzocaine shows little use-dependent block because it unbinds very quickly, some of its homologs with slower dissociation kinetics exhibit significant use-dependent effects. nih.gov BZMTS, by forming an irreversible covalent bond, produces a persistent block. Studying the conditions under which this covalent modification occurs (e.g., requiring channel opening) provides definitive evidence of the state-dependent nature of the binding site's accessibility.

Gating currents are minute electrical currents generated by the movement of the channel's voltage-sensing domains (S4 segments) in response to changes in membrane potential. researchgate.net These movements precede the opening of the channel pore. researchgate.net Recording these small currents is technically demanding but provides direct insight into the conformational changes of the channel's gating machinery. Local anesthetics can alter gating currents, suggesting they modify the movement of the voltage sensors. researchgate.net For example, studies with benzocaine on wild-type channels have shown it can shift the charge-voltage (Q-V) relationship, indicating an effect on the voltage sensors. nih.gov Gating current measurements in the presence of BZMTS can reveal how covalent modification of the inner pore affects the allosteric coupling between the pore domain and the voltage-sensing domains. researchgate.net

Site-Directed Mutagenesis and Cysteine Scanning

These molecular biology techniques are indispensable for identifying the specific amino acid residues that form the BZMTS binding site. nih.govnih.gov

Site-directed mutagenesis involves changing specific amino acids in the channel's protein sequence. nih.gov By mutating candidate residues within the proposed local anesthetic binding site (often in the S6 transmembrane segments) and observing a reduced effect of BZMTS, researchers can identify critical interaction points. nih.govnih.gov

Cysteine-scanning mutagenesis is a more specific application where residues are systematically replaced with cysteine, one at a time. nih.govnih.gov Since BZMTS is a methanethiosulfonate (B1239399) (MTS) reagent, it reacts specifically with the sulfhydryl group of cysteine. nih.govresearchgate.net If the application of BZMTS to a channel with an engineered cysteine at a specific position results in an irreversible modification of channel function (e.g., a permanent block), it strongly implies that this residue is accessible to the drug from the aqueous environment of the pore. nih.govnih.govnih.gov This "substituted cysteine accessibility method" has been instrumental in meticulously mapping the local anesthetic binding site within the inner pore of voltage-gated sodium channels, identifying key residues in the S6 segments that line the drug access pathway and binding cavity. nih.govnih.gov

Introduction of Cysteine Residues at Specific Positions

A powerful technique to probe the structure and function of ion channels is site-directed mutagenesis, specifically the introduction of cysteine residues at strategic locations. nih.govnih.govfrontiersin.org Cysteine is a unique amino acid due to its thiol group, which can be selectively targeted by specific chemical reagents. nih.govnih.gov In the context of studying ligand-gated ion channels or voltage-gated ion channels, researchers systematically replace native amino acids with cysteine residues, particularly in regions hypothesized to be involved in drug binding or channel gating. nih.govnih.govnih.gov This approach is foundational for the substituted cysteine accessibility method (SCAM), which allows for the exploration of the local environment within a protein. nih.gov The selection of sites for cysteine substitution is often guided by prior biochemical data or homology models of the protein of interest. frontiersin.orgnih.gov

Probing Accessibility of Cysteine Residues

Once cysteine residues are introduced into an ion channel, their accessibility to the aqueous environment or to the membrane lipid phase can be tested using sulfhydryl-specific reagents, such as those from the methanethiosulfonate (MTS) family. nih.govnih.govnih.govnih.gov These reagents can be either charged and membrane-impermeable (e.g., MTSET) or uncharged and membrane-permeable (e.g., MMTS), allowing researchers to probe the accessibility of the engineered cysteine from either the extracellular or intracellular side of the channel, or within the membrane itself. nih.gov

The reaction of an MTS reagent with an accessible cysteine thiol group results in a covalent modification of the channel protein. This modification can lead to a measurable change in the channel's function, such as an alteration in ion flow, which can be detected using electrophysiological techniques like patch-clamping. nih.govnih.govnih.gov If the application of the MTS reagent alters the channel's activity, it implies that the introduced cysteine is accessible to that reagent. nih.govnih.gov The rate of this modification can provide further information about the local environment of the residue. researchgate.net By systematically testing a series of cysteine mutants, a map of the surface accessibility of a particular protein region can be generated. nih.govresearchgate.net

The table below summarizes different MTS reagents and their general application in probing cysteine accessibility.

| MTS Reagent | Charge | Permeability | Typical Application |

| MTSET | Positive | Impermeable | Probing extracellular or intracellular aqueous accessibility |

| MTSES | Negative | Impermeable | Probing extracellular or intracellular aqueous accessibility |

| MMTS | Neutral | Permeable | Probing accessibility within the membrane or from either side |

Correlation of Mutagenesis with Drug Effects

The combination of site-directed cysteine mutagenesis and functional analysis provides a powerful tool to identify the binding sites of drugs like benzocaine. nih.gov If a mutation of a specific residue to cysteine, or the subsequent modification of that cysteine by an MTS reagent, alters the effect of a drug on the channel, it strongly suggests that this residue is part of or is located near the drug's binding site. nih.govnih.gov For instance, mutations in the inner mouth of the pore of the hKv1.5 potassium channel have been shown to abolish the agonistic effects of benzocaine while increasing its blocking effects. nih.gov

Furthermore, the accessibility of an introduced cysteine residue can be tested in the presence and absence of the drug. If the drug protects the cysteine from modification by an MTS reagent, it indicates that the drug binding site physically overlaps with that residue, sterically hindering the access of the MTS reagent. nih.gov This "ligand protection" experiment is a classic method to map a binding pocket.

Conversely, the covalent modification of a cysteine residue by an MTS reagent can alter the subsequent binding or effect of a drug. nih.gov For example, modification of certain cysteine mutants in the rNav1.4 sodium channel with MTSEA was found to decrease the blocking effect of the local anesthetic bupivacaine. nih.gov In the context of BZMTS, which is itself a benzocaine derivative containing a reactive methanethiosulfonate group, it could theoretically be used to covalently label its own binding site, providing direct evidence for the location of interaction.

Computational and Modeling Approaches

Complementing experimental techniques, computational and modeling approaches have become indispensable for understanding the interactions between small molecules like BZMTS and their protein targets at an atomic level. nih.govnih.govnih.govnih.gov

Homology Modeling of Ion Channels

In the absence of high-resolution crystal or cryo-electron microscopy structures for many ion channels, homology modeling is a valuable tool to generate a three-dimensional model of the protein of interest. nih.govnih.gov This technique relies on the known structure of a homologous protein (a "template") to predict the structure of the target protein. nih.gov The quality of the resulting model is highly dependent on the degree of sequence identity between the target and the template. nih.gov These models, while predictive in nature, provide a structural framework to visualize potential drug binding sites and to guide the design of mutagenesis experiments. nih.govnih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the "ligand," e.g., BZMTS) when bound to a second molecule (the "receptor," e.g., an ion channel) to form a stable complex. nih.gov The goal of molecular docking is to find the binding mode of the ligand that has the lowest free energy of binding. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of drug-receptor interactions. nih.gov For local anesthetics, docking studies have been used to predict how these molecules fit into the pore of sodium channels and to identify key interacting residues. nih.gov

Benzocaine-Toluene Cluster as a Model System

To study the non-covalent interactions that are crucial for the binding of benzocaine to its receptor, simplified model systems can be investigated both experimentally and computationally. One such system is the benzocaine-toluene cluster. nih.gov In this model, toluene (B28343) is used to mimic the aromatic side chain of a phenylalanine residue, which is known to be important for benzocaine binding in the inner pore of sodium channels. nih.gov By studying the formation and structure of this cluster in the gas phase using mass-resolved laser spectroscopy and computational methods, researchers can gain insights into the specific intermolecular forces, such as N-H•••π and π•••π interactions, that stabilize the binding of benzocaine within its receptor pocket. nih.gov The structures of the benzocaine-toluene isomers observed in these studies have been found to closely resemble the predicted binding conformations of benzocaine in the ion channel, providing experimental support for the computational models. nih.gov

Analysis of π/π and H/π Interactions

Non-covalent interactions, such as π/π and C-H/π, are fundamental to molecular recognition and protein structure. The aromatic ring of the benzocaine moiety within BZMTS possesses the structural capacity to engage in these interactions.

π-π Interactions : These occur between aromatic rings and can be categorized as face-to-face or edge-to-face (T-shaped) stacking. They are crucial for the architecture of proteins containing aromatic amino acids. rsc.org

C-H/π Interactions : This is a weak form of hydrogen bond where a C-H group acts as the hydrogen donor and a π-system serves as the acceptor. capes.gov.br These interactions are increasingly recognized as significant contributors to the stability of protein structures and ligand-receptor binding. rsc.org

While BZMTS is utilized as a tool in studying proteins where π-interactions are critical for binding primary ligands, specific studies focusing on the analysis of π/π and H/π interactions involving BZMTS itself are not prominently featured in the available literature. nih.govresearchgate.net For example, in dopamine (B1211576) transporter (DAT) models, a π-π interaction between a histidine residue (H477) and the aromatic ring of dopamine is noted, highlighting the importance of this interaction type in the systems where BZMTS is employed as a probe. researchgate.net However, the research focus for BZMTS remains on its covalent reactivity and subsequent steric effects.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. This technique has been instrumental in understanding the structural and dynamic consequences of BZMTS modification in proteins. researchgate.netnih.gov

In studies of the serotonin (B10506) transporter (SERT) and dopamine transporter (DAT), MD simulations were employed to model the covalent attachment of BZMTS to cysteine residues introduced via site-directed mutagenesis. nih.govnih.govnih.gov These simulations provide a detailed view of how the bulky BZMTS molecule behaves once bound within the protein structure. For instance, research on SERT used an induced fit docking/molecular dynamics protocol to characterize the binding of antidepressants to an allosteric site. nih.govnih.gov The covalent attachment of BZMTS to a cysteine engineered into the extracellular vestibule of the transporter was modeled to understand how this modification would sterically influence the allosteric site. nih.govnih.gov These simulations confirmed that the bulky BZMTS adduct could physically block other ligands from accessing their binding pockets. nih.gov

Computational Studies on Binding Energy and Selectivity

Computational methods, including molecular docking and binding free energy calculations, are often used with MD simulations to probe the energetics and specificity of molecular interactions. In the context of BZMTS, these studies focus less on the non-covalent binding energy of BZMTS itself and more on how its covalent attachment alters the binding energy and selectivity of the target protein for other ligands. nih.govnih.gov

BZMTS is a key reagent in a technique known as the substituted cysteine accessibility method (SCAM). researchgate.net Its primary role is to act as a covalent, sterically obstructive probe. Computational studies have been essential in interpreting the results of these experiments.

A notable example comes from research on the allosteric binding site for antidepressants in SERT. nih.govnih.gov

Molecular Docking: A molecular docking model was generated to visualize the SERT protein with BZMTS covalently conjugated to a cysteine residue at position 99 (Cys99). nih.gov

Steric Inhibition: The model showed that the attached benzocaine moiety of BZMTS occupied the allosteric binding site (known as the S2 site). nih.gov Consequently, the antidepressant (S)-citalopram could not be successfully docked into this S2 site, providing a clear mechanistic explanation for the experimental observation that BZMTS modification inhibits allosteric binding. nih.gov

These computational findings demonstrate how BZMTS can be used to selectively probe the accessibility and function of specific binding domains within a protein.

| Protein Studied | Methodology | BZMTS Application | Key Finding | Reference |

|---|---|---|---|---|

| Serotonin Transporter (SERT) | Induced Fit Docking / Molecular Dynamics | Covalent attachment to engineered cysteine (L99C) in the extracellular vestibule. | BZ-MTS conjugation sterically blocks the allosteric (S2) binding site, preventing antidepressant docking. | nih.govnih.gov |

| Dopamine Transporter (DAT) | Substituted Cysteine Accessibility Method (SCAM) | Used as a bulky MTS reagent to test for steric hindrance. | BZMTS application to cysteine mutants (I159C, W84C) decreased the dissociation rate of another ligand ([3H]CFT), confirming that steric blockage above the binding pocket can trap the ligand. | nih.gov |

Biophysical Techniques

While computational methods provide theoretical insights, biophysical techniques offer direct experimental measurements of molecular properties.

Mass-Resolved Spectroscopy

Mass-resolved spectroscopy is a technique that separates and detects ions based on their mass-to-charge ratio, often coupled with a spectroscopic method like laser-induced fluorescence to gain information about specific conformers of a molecule. While this method has been used to study the non-covalent interactions of the parent compound benzocaine with model receptor fragments, a review of the available scientific literature did not yield specific studies applying mass-resolved spectroscopy to Benzocaine Methanethiosulfonate. nih.gov

Infrared Action Spectroscopy

Infrared (IR) action spectroscopy is an advanced technique where the absorption of an IR photon by a mass-selected ion leads to a measurable event, such as fragmentation. This provides the IR spectrum of a specific, isolated molecule. The sulfonyl group (SO₂) in BZMTS would produce characteristic strong stretching bands in the infrared region, typically between 1300-1400 cm⁻¹ and 1120-1200 cm⁻¹. researchgate.netacs.org Despite the suitability of the technique, there are no specific applications of infrared action spectroscopy for BZMTS found in the surveyed literature.

Nuclear Magnetic Resonance (NMR) for Membrane Mimetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution or in the solid state. nih.gov For molecules that interact with cell membranes, NMR studies are often conducted in membrane mimetics . These are artificial systems, such as micelles, bicelles, or nanodiscs, that mimic the lipid bilayer environment of a natural cell membrane but are more amenable to high-resolution NMR experiments. researchgate.netresearchgate.netnih.gov

While NMR has been used extensively to study the location and orientation of the parent compound benzocaine within various membrane mimetic systems, a comprehensive search of the literature did not identify any studies that specifically use NMR to investigate this compound in a membrane mimetic environment.

Research into Structure Activity Relationships Sar of Bzmts Conjugates

Influence of Linker Chemistry and Length on Biological Activity

The linker connecting the benzocaine (B179285) molecule to the methanethiosulfonate (B1239399) (MTS) tether plays a critical role in the efficacy of BZMTS conjugates. The MTS group is designed to form a disulfide bond with a cysteine residue engineered into the target protein, thereby anchoring the entire conjugate. The nature and length of the linker then determine the ability of the benzocaine moiety to access and interact with its binding site.

Studies have utilized polyethylene (B3416737) glycol (PEG) based linkers, specifically polyether chains of varying lengths, to systematically probe the spatial relationship between the anchor point and the local anesthetic binding site on sodium channels. A series of BZMTS conjugates were synthesized with the general structure MTS-L-BZ, where L represents a polyether linker of varying lengths (e.g., 0, 3, 6, or 9 ether units). The biological activity of these conjugates was found to be highly dependent on the linker length. For instance, in studies on cardiac sodium channels (NaV1.5), the potency of the anchored benzocaine in modulating channel function was altered by varying the linker length. This suggests that an optimal linker length is required to position the benzocaine moiety effectively within its binding site for maximal activity. A linker that is too short may prevent the benzocaine from reaching its target, while a linker that is too long might allow it to diffuse away from the binding pocket, reducing its effective concentration.

| BZMTS Conjugate | Linker Composition | Linker Length (Number of Ether Units) | Observed Effect on Biological Activity |

|---|---|---|---|

| MTS-BZ | Direct linkage | 0 | Serves as a baseline for activity with no spacer. |

| MTS-L3-BZ | Polyether | 3 | Demonstrates length-dependent modulation of sodium channel function. |

| MTS-L6-BZ | Polyether | 6 | Shows altered potency compared to shorter and longer linkers, suggesting an optimal range for linker length. |

| MTS-L9-BZ | Polyether | 9 | Potency may decrease as the linker becomes too long, allowing the benzocaine moiety to move away from its binding site. |

Structural Modifications of the Benzocaine Moiety

The benzocaine portion of the BZMTS conjugate is the pharmacophore responsible for the local anesthetic effect. Modifications to this part of the molecule can have a profound impact on the conjugate's interaction with its binding site, influencing both potency and selectivity.

Impact of Hydrophobicity on Binding

The binding of local anesthetics like benzocaine to sodium channels is known to be influenced by hydrophobic interactions. The benzocaine molecule itself is relatively hydrophobic, allowing it to partition into the lipid membrane and access its binding site within the channel pore. In the context of BZMTS conjugates, where the benzocaine moiety is tethered, its hydrophobicity remains a key factor for its interaction with the binding pocket.

Derivatives with Modified Aminobenzoic Acid Esters

The ethyl ester of p-aminobenzoic acid is the defining chemical feature of benzocaine. Modifying this ester group is a common strategy in the development of new local anesthetics. For BZMTS conjugates, such modifications could be used to fine-tune the electronic and steric properties of the pharmacophore to optimize its interaction with the binding site.

Research on benzocaine derivatives has explored a wide range of modifications to the aminobenzoic acid ester. For example, changing the alcohol portion of the ester from ethanol (B145695) to other alcohols can alter the size, shape, and polarity of the molecule. Similarly, substitutions on the aromatic ring or the amino group can also lead to significant changes in activity. For instance, the synthesis of n-butyl-p-aminobenzoate, an analog of benzocaine, has been shown to have a different selectivity profile for various sodium channel isoforms compared to benzocaine itself. nih.gov This suggests that even subtle changes to the aminobenzoic acid ester structure can lead to differential interactions with the binding sites of various channel subtypes. In the context of BZMTS, incorporating these modified aminobenzoic acid esters could be a powerful strategy for developing conjugates with tailored selectivity profiles.

| Modification Type | Example | Hypothesized Effect on BZMTS Conjugate Activity |

|---|---|---|

| Increased Hydrophobicity | Alkylation of the aromatic ring | Potentially increased potency due to enhanced hydrophobic interactions with the binding site. |

| Ester Modification | Changing the ethyl ester to a bulkier or more polar ester | Altered binding affinity and potentially altered selectivity due to steric and electronic changes. |

| Amino Group Substitution | N-alkylation of the amino group | May alter the hydrogen bonding capacity and overall polarity, impacting binding. |

| Ring Substitution | Introduction of electron-withdrawing or donating groups on the aromatic ring | Modulation of the electronic properties of the pharmacophore, potentially affecting interaction with the binding site. |

Tailoring Selectivity through BZMTS Design

A major advantage of the anchored drug approach with BZMTS is the potential to achieve high target selectivity. By covalently attaching the drug to a specific site, its action is localized, which can minimize off-target effects.

Development of Target-Specific Anchored Drugs

The core principle behind BZMTS is the creation of target-specific drugs. This is achieved by exploiting the presence of a unique, accessible cysteine residue in the target protein. By engineering a cysteine residue at a specific location in a channel of interest, researchers can direct the BZMTS conjugate to that particular protein. The methanethiosulfonate group of BZMTS will then selectively form a disulfide bond with the engineered cysteine, effectively "anchoring" the drug to its intended target.

This strategy has been successfully demonstrated in studies on sodium channels. By introducing a cysteine mutation in a specific region of the channel, it was possible to covalently attach BZMTS and study its effects in a highly localized manner. This approach transforms a non-selective drug like benzocaine into a highly selective tool. The specificity is determined not by the inherent selectivity of the drug itself, but by the location of the engineered anchor point. This powerful technique allows for the pharmacological investigation of specific channel subunits or even specific states of a channel, which is difficult to achieve with freely diffusible drugs.

Differentiation of Action on Various Na+ Channel Isoforms

Voltage-gated sodium channels (NaVs) are a family of proteins with multiple isoforms (e.g., NaV1.1, NaV1.2, NaV1.5, NaV1.7, NaV1.8) that are expressed in different tissues and play distinct physiological roles. A lack of isoform selectivity is a major limitation of many existing sodium channel blockers, leading to undesirable side effects. The BZMTS platform offers a promising strategy to overcome this challenge.

Research has shown that BZMTS conjugates can differentiate between different Na+ channel isoforms. For example, studies have compared the effects of BZMTS on the cardiac sodium channel (hH1 or NaV1.5) and the skeletal muscle sodium channel (rSkM1 or NaV1.4). These studies revealed that the anchored benzocaine can have different modulatory effects on these two isoforms, even when anchored at equivalent positions. This isoform-specific action is likely due to subtle differences in the structure of the local anesthetic binding site between the different channel subtypes.

Theoretical Frameworks and Hypotheses in Bzmts Research

"Guarded Receptor" and "Modulated Receptor" Hypotheses

The mechanisms by which local anesthetics (LAs) like benzocaine (B179285) and its derivatives interact with sodium channels are primarily explained by two influential theories: the Modulated Receptor Hypothesis and the Guarded Receptor Hypothesis.